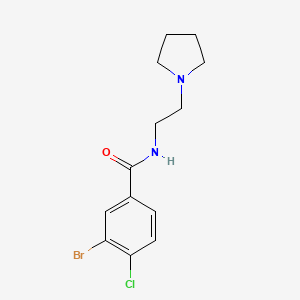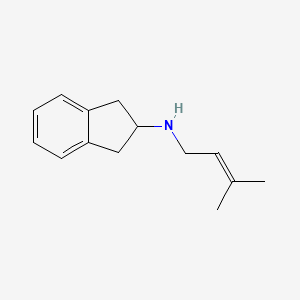
N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine, also known as harmane, is a naturally occurring alkaloid that is found in various plant and animal species. It has been studied extensively for its potential therapeutic effects, as well as its role in various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain. It has been shown to increase dopamine release and inhibit the reuptake of serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Harmane has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of various neurotransmitter systems. It has also been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine in lab experiments include its availability, relatively low cost, and well-established synthesis methods. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are numerous potential future directions for research on N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine, including further investigation of its neuroprotective properties, exploration of its potential as an immunomodulatory agent, and development of new synthesis methods to improve its availability and reduce costs. Additionally, research on the potential therapeutic uses of N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine in a range of conditions is ongoing, and may lead to the development of new treatments in the future.
Synthesis Methods
Harmane can be synthesized through a variety of methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. One common method involves the reaction of indole with acetaldehyde in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
Harmane has been the subject of numerous scientific studies, with research focusing on its potential therapeutic effects in a range of conditions. Studies have suggested that N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine may have neuroprotective properties, and may be effective in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-(3-methylbut-2-enyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-11(2)7-8-15-14-9-12-5-3-4-6-13(12)10-14/h3-7,14-15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAYNIEJBSXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1CC2=CC=CC=C2C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629762.png)
![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629782.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629786.png)
![3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629790.png)
![3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
![N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629808.png)
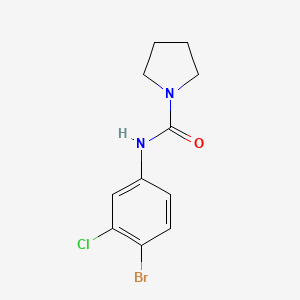
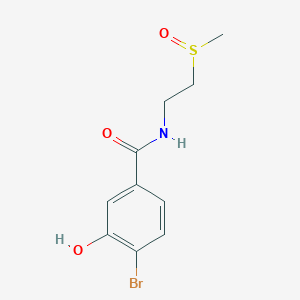
![N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6629850.png)
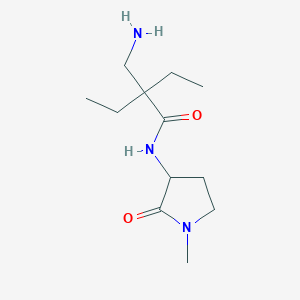
![1-Cyclopropyl-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B6629864.png)
